![molecular formula C19H18F5N3O B2358751 N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide CAS No. 303091-73-8](/img/structure/B2358751.png)

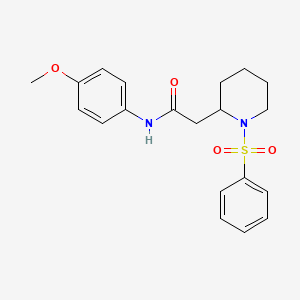

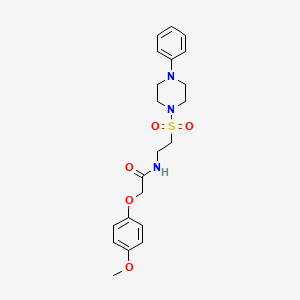

N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as DF-MPAA and has been synthesized through various methods. DF-MPAA has been found to have potential applications in the field of neuroscience, specifically in the study of neurotransmitter systems.

Applications De Recherche Scientifique

Antipsychotic Research

D2AAK3 has been identified as a potential antipsychotic . Schizophrenia, a mental illness with not adequately understood causes, is not satisfactorily treated by current antipsychotics. D2AAK3, identified through structure-based virtual screening, has shown promise as a new dopamine D2 receptor antagonist .

Multi-target Ligand Development

D2AAK3 possesses additional nanomolar or low micromolar affinity to D1, D3, 5-HT1A, 5-HT2A, and 5-HT7 receptors . This makes it a good candidate for further development as a multifunctional ligand. The compound also has some affinity to M1 and H1 receptors .

Molecular Modeling Studies

Homology modeling, molecular docking, and molecular dynamics have been used to study interactions of D2AAK3 with its molecular targets at the molecular level . These studies provide valuable insights into the compound’s mechanism of action.

Behavioral Studies

In behavioral studies, D2AAK3 has been found to decrease amphetamine-induced hyperactivity when measured as spontaneous locomotor activity in mice .

Memory Consolidation Research

The passive avoidance test demonstrated that D2AAK3 improves memory consolidation after acute treatment in mice . This suggests potential applications in the treatment of memory-related disorders.

Anxiety Research

Elevated plus maze tests indicated that D2AAK3 induces anxiogenic activity 30 minutes after acute treatment . However, this effect was no longer observed 60 minutes after administration of the compound in mice . This could have implications for the study of anxiety disorders.

Mécanisme D'action

Target of Action

The compound, also known as D2AAK3 , primarily targets the dopamine D2 receptor . It has an affinity to the dopamine D2 receptor of 115 nM . In addition to the D2 receptor, D2AAK3 also shows nanomolar or low micromolar affinity to D1, D3, 5-HT1A, 5-HT2A, and 5-HT7 receptors , making it a potential multi-target ligand . It also has some affinity to M1 and H1 receptors .

Mode of Action

It is known that the compound interacts with its molecular targets at the molecular level . The interaction of D2AAK3 with its targets has been studied using homology modeling, molecular docking, and molecular dynamics .

Biochemical Pathways

Given its affinity for various receptors, it is likely that d2aak3 influences multiple pathways related to dopamine and serotonin signaling .

Result of Action

In behavioral studies, D2AAK3 has been shown to decrease amphetamine-induced hyperactivity, measured as spontaneous locomotor activity in mice . Additionally, it has been observed that D2AAK3 improves memory consolidation after acute treatment in mice . D2aak3 induces anxiogenic activity 30 minutes after acute treatment, an effect that is no longer observed 60 minutes after administration .

Propriétés

IUPAC Name |

N-(3,4-difluorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F5N3O/c20-16-5-4-14(11-17(16)21)25-18(28)12-26-6-8-27(9-7-26)15-3-1-2-13(10-15)19(22,23)24/h1-5,10-11H,6-9,12H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVMRBDHXJNCGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2358668.png)

![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2358672.png)

![(Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2358676.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2358677.png)

![N-[4-[4-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2358683.png)